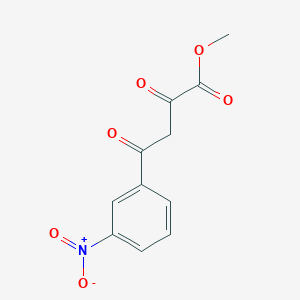

Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 208708. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO6/c1-18-11(15)10(14)6-9(13)7-3-2-4-8(5-7)12(16)17/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSCKGUZJUBRDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40308734 | |

| Record name | methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40308734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345617-18-7 | |

| Record name | methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40308734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate" synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate

Introduction: The Significance of a Versatile Building Block

This compound (CAS No. 345617-18-7) is a polyfunctional organic compound of significant interest to the scientific community, particularly in the realms of medicinal chemistry and materials science.[1][2] Its structure incorporates three key features: a β-ketoester system, an aromatic nitro group, and a 1,3-dicarbonyl moiety. This unique combination makes it a highly versatile precursor for the synthesis of a wide array of heterocyclic compounds and other complex molecular architectures. The β-dicarbonyl group is a classic pharmacophore and a powerful handle for further chemical transformations, while the nitrophenyl ring serves as a common element in bioactive molecules and can be readily reduced to an amine for subsequent derivatization.[3][4]

This guide provides a comprehensive overview of the synthesis and detailed structural characterization of this compound, designed for researchers and professionals in drug development and chemical synthesis. We will delve into the mechanistic underpinnings of its synthesis, provide a field-proven experimental protocol, and detail the analytical methods required to verify its identity and purity.

Synthesis: A Strategic Application of the Crossed Claisen Condensation

The most logical and efficient route to this compound is through a crossed or mixed Claisen condensation. This cornerstone reaction in organic chemistry forms a carbon-carbon bond by combining two ester molecules in the presence of a strong base.[5]

Mechanistic Rationale & Experimental Design

The Claisen condensation proceeds via the formation of a nucleophilic enolate from one ester, which then attacks the electrophilic carbonyl carbon of a second ester molecule.[6] For a crossed Claisen condensation to be effective and avoid a statistical mixture of four different products, one of the two ester partners should lack α-hydrogens, making it incapable of self-condensation.[7]

In our synthesis, we strategically react Methyl 3-nitrobenzoate (which has no α-hydrogens) with Methyl pyruvate . While methyl pyruvate has α-hydrogens, the reaction is driven towards the desired product. The choice of base is critical; sodium methoxide (NaOCH₃) is used. Employing a base with an alkoxide that matches the ester's alkoxy group (i.e., methoxide for methyl esters) is essential to prevent transesterification, a competing reaction that would scramble the ester groups and reduce the yield of the desired product.[8]

The reaction's thermodynamic driving force is the final deprotonation of the newly formed β-dicarbonyl product. The α-protons situated between the two carbonyl groups are significantly more acidic than the α-protons of the starting ester, and their removal by the alkoxide base forms a highly resonance-stabilized enolate anion. This final, essentially irreversible acid-base step pulls the entire reaction equilibrium towards the product.[5][6] An acidic workup is then required to protonate this enolate and yield the final neutral β-keto ester.[5]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Disclaimer: This protocol should only be performed by trained chemists in a suitable laboratory setting with appropriate personal protective equipment (PPE).

Reagents & Equipment:

-

Methyl 3-nitrobenzoate

-

Methyl pyruvate

-

Sodium methoxide (handle in a glovebox or under inert atmosphere)

-

Anhydrous Toluene or Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1M aqueous solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with magnetic stirrer

-

Addition funnel

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice bath

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere, suspend sodium methoxide (1.1 equivalents) in anhydrous toluene. Cool the suspension to 0°C using an ice bath.

-

Addition of Esters: In a separate flask, prepare a solution of methyl 3-nitrobenzoate (1.0 equivalent) and methyl pyruvate (1.2 equivalents) in anhydrous toluene.

-

Condensation: Add the ester solution dropwise to the cooled sodium methoxide suspension over 30-45 minutes via an addition funnel. Maintain the temperature at 0°C during the addition. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching & Workup: Once the reaction is complete, cool the mixture back to 0°C and carefully quench by slowly adding 1M HCl until the pH is acidic (~pH 2-3).

-

Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a crystalline solid.

-

Validation: Dry the purified product under vacuum and determine the melting point. A sharp melting point in the range of 111-113°C is indicative of high purity.[2]

Comprehensive Structural Characterization

Unequivocal confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. The β-dicarbonyl functionality of the target molecule can exist in equilibrium with its enol tautomer, which may be observed in spectroscopic data, particularly in NMR spectra run in different solvents.[9]

Caption: Keto-enol tautomerism in the target molecule.

Summary of Analytical Data

The following table summarizes the key physical and spectroscopic data for this compound.

| Property / Technique | Data |

| Molecular Formula | C₁₁H₉NO₆[1] |

| Molecular Weight | 251.19 g/mol [1] |

| Physical Appearance | Crystalline solid |

| Melting Point | 111-113 °C[2] |

| ¹H NMR (Predicted) | Aromatic (4H): δ ~8.6 (s), ~8.4 (d), ~8.2 (d), ~7.7 (t) ppm. Methylene (2H): δ ~4.1-4.3 ppm (singlet, may show enol tautomer peaks). Methyl Ester (3H): δ ~3.9 ppm (s). |

| ¹³C NMR (Predicted) | Carbonyls: δ ~195 (ketone), ~185 (keto-ester), ~165 (ester) ppm. Aromatic: δ ~148 (C-NO₂), ~120-135 ppm. Methylene: δ ~45-50 ppm. Methyl: δ ~53 ppm. |

| IR Spectroscopy | C=O stretch (ketone): ~1720-1740 cm⁻¹ C=O stretch (ester): ~1740-1760 cm⁻¹ NO₂ stretch (asymmetric): ~1520-1540 cm⁻¹ NO₂ stretch (symmetric): ~1340-1360 cm⁻¹ |

| Mass Spectrometry | [M]+•: Expected at m/z = 251.04. The molecular ion should be visible. Key fragments would correspond to the loss of •OCH₃ (m/z 220) and the 3-nitrophenylacylium ion (m/z 150). |

Interpretation of Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct regions. The aromatic region will display complex splitting patterns consistent with a 1,3-disubstituted benzene ring. A singlet corresponding to the methyl ester protons will be observed downfield. The methylene protons flanked by two carbonyls will appear as a singlet; the appearance of additional peaks in the vinyl region (~6.0-6.5 ppm) and a broad hydroxyl peak could indicate the presence of the enol tautomer.[10]

-

¹³C NMR Spectroscopy: The carbon spectrum will be characterized by the presence of three distinct carbonyl carbon signals at low field (downfield). The aromatic region will show the expected number of signals for the substituted ring, and the aliphatic region will contain signals for the methylene and methyl carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups. Strong, sharp absorption bands in the region of 1720-1760 cm⁻¹ will confirm the presence of the multiple carbonyl groups. The characteristic strong, sharp peaks for the nitro group's asymmetric and symmetric stretches are definitive identifiers.[11]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition by providing a highly accurate mass of the molecular ion, matching the calculated exact mass of C₁₁H₉NO₆.[1]

Safety, Handling, and Storage

-

Safety: Handle all chemicals, especially nitrated aromatic compounds and strong bases like sodium methoxide, with extreme care. Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.

-

Handling: this compound is an irritant.[2] Avoid inhalation, ingestion, and contact with skin and eyes.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This guide has detailed a robust and reliable method for the synthesis of this compound via a crossed Claisen condensation. The rationale behind the choice of reagents and reaction conditions has been explained from a mechanistic standpoint to provide a deeper understanding of the process. Furthermore, a comprehensive suite of analytical techniques has been outlined to ensure the unambiguous characterization and purity assessment of the final product. This molecule represents a valuable and versatile platform for further synthetic exploration, and the protocols described herein provide a solid foundation for its successful preparation and use in research and development.

References

-

JoVE. (2025). Esters to β-Ketoesters: Claisen Condensation Mechanism. Retrieved from JoVE. [Link]

-

Organic Chemistry Portal. Claisen Condensation. Retrieved from Organic Chemistry Portal. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. Chapter 21: Ester Enolates. Retrieved from UW-Madison Chemistry. [Link]

-

JoVE. (2023). Esters to β-Ketoesters: Claisen Condensation Overview. Retrieved from JoVE. [Link]

-

Wikipedia. Claisen condensation. Retrieved from Wikipedia. [Link]

-

Li, Y., et al. (2024). Advances in detecting α-dicarbonyl compounds: Insights from spectroscopic techniques. TrAC Trends in Analytical Chemistry. [Link]

-

ResearchGate. IR spectra of the title compound. Retrieved from ResearchGate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 140721, Methyl 4-(4-nitrophenyl)butanoate. Retrieved from PubChem. [Link]

-

The Royal Society of Chemistry. (2016). Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling - Supplementary Information. Retrieved from RSC Publishing. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Methyl 4,4-Dimethoxy-3-Oxobutanoate in Modern Organic Synthesis. Retrieved from NINGBO INNO PHARMCHEM. [Link]

-

Pearson+. Beta-Dicarbonyl Synthesis Pathway. Retrieved from Pearson+. [Link]

-

ACS Publications. Determination of Beta-Dicarbonyl Compounds. Analytical Chemistry. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12083, Methyl 4-nitrobenzoate. Retrieved from PubChem. [Link]

-

PubMed. A spectrophotometric determination of alpha-dicarbonyl compounds and its application to the enzymatic formation of alpha-ketobutyrate. Analytical Biochemistry. [Link]

-

PubChemLite. 4-[(2-naphthylmethyl)(3-nitrophenyl)amino]-2,4-dioxobutanoic acid. Retrieved from PubChemLite. [Link]

-

SpectraBase. Methyl 4-(p-nitrophenoxy)butyrate - Vapor Phase IR Spectrum. Retrieved from SpectraBase. [Link]

-

PubMed. Synthesis of some monodeoxyfluorinated methyl and 4-nitrophenyl alpha-D-mannobiosides.... Carbohydrate Research. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5357905. Retrieved from PubChem. [Link]

-

ResearchGate. FTIR spectrum of (a) 4-nitrophenyl-4'-nitrobenzoate. Retrieved from ResearchGate. [Link]

-

MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules. [Link]

-

Taylor & Francis Online. Development of Spectrophotometric Methods for the Analysis of Functional Groups in Oxidized Organic Aerosol. Aerosol Science and Technology. [Link]

Sources

- 1. This compound, CasNo.345617-18-7 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. Claisen condensation - Wikipedia [en.wikipedia.org]

- 6. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]

- 7. Claisen Condensation [organic-chemistry.org]

- 8. jove.com [jove.com]

- 9. thz.usst.edu.cn [thz.usst.edu.cn]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate: Synthesis, Reactivity, and Application as a Heterocyclic Precursor

This guide provides a comprehensive technical overview of Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate (CAS No. 345617-18-7), a versatile chemical intermediate. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the compound's synthesis, key chemical properties, and its significant application as a building block in the synthesis of pharmaceutically relevant heterocyclic scaffolds. The protocols and mechanistic discussions herein are grounded in established chemical principles to ensure reliability and reproducibility in a laboratory setting.

Introduction and Significance

This compound is an aromatic β-ketoester characterized by a 1,3-dicarbonyl moiety and a nitro-substituted phenyl ring. This specific arrangement of functional groups makes it a highly valuable and reactive intermediate in organic synthesis. The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring and the adjacent carbonyl group, while the dicarbonyl system serves as a versatile handle for constructing more complex molecular architectures.

Its primary utility lies in its role as a precursor to a wide range of heterocyclic compounds. The 1,3-dicarbonyl system is a classic synthon for reactions with binucleophiles, such as hydrazine, to form stable five-membered rings like pyrazoles. Pyrazole scaffolds are of immense interest in drug discovery, being a core component of numerous approved drugs with activities ranging from anti-inflammatory (e.g., Celecoxib) to anticancer agents. Therefore, having a reliable synthetic route to and a thorough understanding of intermediates like this compound is critical for the advancement of medicinal chemistry programs.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided below. These data are essential for safe handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 345617-18-7 | [1] |

| Molecular Formula | C₁₁H₉NO₆ | [1] |

| Molecular Weight | 251.20 g/mol | [1] |

| Melting Point | 111-113 °C | [1] |

| Appearance | Typically a yellow or off-white solid | [2] |

| Synonyms | 4-(3-Nitro-phenyl)-2,4-dioxo-butyric acid methyl ester | [2] |

| Hazard Statement | Irritant | [1] |

Synthesis and Purification: A Guided Protocol

The synthesis of this compound is most effectively achieved via a mixed (or crossed) Claisen condensation. This strategy is predicated on the reaction between a ketone with α-hydrogens (3'-nitroacetophenone) and an ester that cannot form an enolate itself (dimethyl oxalate). This specific pairing avoids self-condensation of the ester, leading to a single primary product and thus a cleaner reaction profile with higher yields.[3][4]

Rationale and Mechanism

The reaction proceeds via the formation of an enolate from 3'-nitroacetophenone, facilitated by a strong base like sodium methoxide. This nucleophilic enolate then attacks one of the electrophilic carbonyl carbons of dimethyl oxalate.[5] The subsequent collapse of the tetrahedral intermediate and elimination of a methoxide ion yields the final 1,3-dicarbonyl product. The entire process is driven to completion by the final deprotonation of the product, which forms a highly stabilized enolate; an acidic workup is then required to yield the neutral compound.[4][5]

Detailed Experimental Protocol

Materials:

-

3'-Nitroacetophenone

-

Dimethyl oxalate

-

Sodium methoxide (NaOMe)

-

Anhydrous Methanol (MeOH)

-

Anhydrous Diethyl Ether (Et₂O)

-

Hydrochloric Acid (HCl), 1M solution

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, and other standard glassware

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol.

-

Base Addition: Carefully add sodium methoxide to the methanol and stir until fully dissolved.

-

Reactant Addition: To this solution, add 3'-nitroacetophenone, followed by the dropwise addition of dimethyl oxalate.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting 3'-nitroacetophenone spot indicates completion.

-

Work-up (Quenching): Cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by adding 1M HCl until the solution is acidic (pH ~2-3). This step protonates the enolate product.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine. The bicarbonate wash is crucial to remove any unreacted acidic species.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound.

Application in Heterocyclic Synthesis: The Knorr Pyrazole Synthesis

A primary and highly valuable application of this compound is its use as a 1,3-dicarbonyl precursor in the Knorr pyrazole synthesis.[6] This classic condensation reaction with hydrazine or its derivatives provides a direct and efficient route to highly functionalized pyrazoles.

Rationale and Mechanism

The reaction is initiated by the nucleophilic attack of one nitrogen atom of hydrazine onto one of the carbonyl groups of the dicarbonyl compound (typically the more reactive ketone) to form a hydrazone intermediate.[7] This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl (the ester). Subsequent dehydration leads to the formation of the stable, aromatic pyrazole ring.[7] When using the title compound, this reaction is expected to yield Methyl 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylate, a scaffold ripe for further functionalization in drug discovery programs.

Sources

- 1. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. prepchem.com [prepchem.com]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemhelpasap.com [chemhelpasap.com]

An In-Depth Technical Guide to Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate: A Potential Modulator of Macrophage Migration Inhibitory Factor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate is a multifaceted organic compound characterized by a β-dicarbonyl moiety linked to a nitrophenyl ring. This structural arrangement makes it an intriguing candidate for investigation in drug discovery, particularly as an inhibitor of the pro-inflammatory cytokine, Macrophage Migration Inhibitory Factor (MIF). This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and a scientifically grounded, plausible synthetic route. Furthermore, it delves into the compound's potential biological significance as a MIF inhibitor, offering detailed, field-proven protocols for its evaluation in relevant biochemical assays.

Introduction: The Therapeutic Potential of Targeting MIF

Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine that plays a pivotal role in the innate and adaptive immune systems.[1][2] Initially identified as a T-cell-derived factor that inhibits the random migration of macrophages, MIF is now recognized as a key upstream regulator of the inflammatory response.[3] Its dysregulation has been implicated in a wide array of pathologies, including autoimmune diseases, and various cancers.[1][4]

MIF exerts its biological functions through interaction with its cognate receptor, CD74, initiating downstream signaling cascades that promote cell proliferation and inflammation.[5][6] A unique feature of MIF is its intrinsic, albeit enigmatic, tautomerase enzymatic activity, with the active site located at the interface between subunits of the MIF homotrimer.[3] While the precise physiological substrate of this enzymatic activity remains elusive, the active site has become a primary target for the design of small molecule inhibitors. The rationale is that compounds binding to this catalytic pocket can allosterically disrupt MIF's interaction with CD74, thereby attenuating its pro-inflammatory signaling.[2][5]

This compound, with its β-keto ester functionality, belongs to a class of compounds known to interact with enzymatic active sites. Its aromatic nitro group offers potential for specific electronic and steric interactions, making it a compound of significant interest for structure-activity relationship (SAR) studies in the pursuit of novel MIF inhibitors.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound comprises a methyl ester, a four-carbon chain with two ketone functionalities (a β-dicarbonyl system), and a phenyl ring substituted with a nitro group at the meta-position.

Keto-Enol Tautomerism

A critical feature of the 1,3-dicarbonyl system in this molecule is its existence in a state of equilibrium between keto and enol tautomeric forms. This tautomerism is a fundamental aspect of its chemistry and is crucial for its potential biological activity, as the enol or enolate form is often the species that interacts with biological targets.[7] The equilibrium can be influenced by factors such as the solvent environment.[7] The enol form is stabilized by the formation of an intramolecular hydrogen bond and conjugation of the double bond with the adjacent carbonyl group.

Caption: Keto-enol tautomerism of the β-dicarbonyl moiety.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 345617-18-7 | [8] |

| Molecular Formula | C₁₁H₉NO₆ | [8] |

| Molecular Weight | 251.20 g/mol | [8] |

| Melting Point | 111-113 °C | [8] |

| Appearance | Solid (predicted) | - |

| MDL Number | MFCD02725697 | [8] |

Synthesis and Characterization

Proposed Synthetic Pathway: Crossed Claisen Condensation

This molecule can be synthesized via a crossed Claisen condensation between methyl 3-nitrobenzoate and methyl acetate. A strong base, such as sodium methoxide, is required to generate the enolate of methyl acetate, which then acts as the nucleophile.

Caption: Proposed synthesis via Crossed Claisen Condensation.

Spectroscopic Characterization (Expected)

Although experimental spectra for this specific compound are not publicly available, its structure allows for the prediction of key characteristic signals in ¹H NMR, ¹³C NMR, and IR spectroscopy.

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons of the 3-nitrophenyl group, with splitting patterns and chemical shifts influenced by the nitro group's electron-withdrawing nature. A singlet for the methyl ester protons (around 3.7-3.9 ppm) and signals for the methylene protons within the dicarbonyl system would also be present. The methylene protons may appear as a singlet or exhibit more complex splitting depending on the degree of enolization.[11]

-

¹³C NMR: The carbon spectrum would display signals for the two carbonyl carbons (in the range of 160-200 ppm), the methyl ester carbon (around 50-55 ppm), and the carbons of the nitrophenyl ring.[12]

-

IR Spectroscopy: The infrared spectrum would be characterized by strong carbonyl stretching vibrations (C=O) between 1650 and 1750 cm⁻¹. The presence of conjugation in the enol form would likely result in a shift of the C=O band to a lower wavenumber. Characteristic peaks for the nitro group (around 1530 and 1350 cm⁻¹) and aromatic C-H and C=C stretching would also be prominent.[13]

Biological Evaluation: Assessing MIF Inhibitory Activity

To determine the efficacy of this compound as a MIF inhibitor, a series of well-established in vitro assays are necessary. The following protocols are standard in the field for characterizing small molecule inhibitors of MIF.

Experimental Protocol: MIF Tautomerase Activity Assay

The tautomerase activity of MIF provides a robust method for screening potential inhibitors that bind to the enzyme's active site. One common assay utilizes L-dopachrome methyl ester as a substrate.[4]

Principle: MIF catalyzes the tautomerization of L-dopachrome methyl ester, leading to a decrease in absorbance at 475 nm, which can be monitored spectrophotometrically. Inhibitors will slow this rate of absorbance decay.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Reaction Buffer: 50 mM Bis-Tris buffer, pH 6.2.

-

Enzyme Solution: Prepare a stock solution of recombinant human MIF in the reaction buffer. The final concentration in the assay is typically in the nanomolar range (e.g., 100 nM).

-

Inhibitor Stock: Dissolve this compound in DMSO to create a high-concentration stock (e.g., 10 mM). Prepare serial dilutions in DMSO.

-

Substrate Solution (L-dopachrome methyl ester): Prepare fresh by mixing equal volumes of 12 mM L-dopa methyl ester and 24 mM sodium periodate in the reaction buffer.

-

-

Assay Procedure (96-well plate format):

-

To the wells of a microtiter plate, add the reaction buffer.

-

Add the inhibitor solution (from serial dilutions) or DMSO (for control wells).

-

Add the MIF enzyme solution to all wells except for the "no enzyme" control.

-

Pre-incubate the plate for 15 minutes at room temperature on an orbital shaker.

-

Initiate the reaction by adding the freshly prepared L-dopachrome methyl ester substrate solution to all wells.

-

Immediately measure the decrease in absorbance at 475 nm over time (e.g., every 10 seconds for 3 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the absorbance decay curve.

-

Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot percent inhibition against inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC₅₀ value.

-

Experimental Protocol: MIF-CD74 Interaction Assay

This assay directly measures the ability of the compound to disrupt the crucial interaction between MIF and its receptor, CD74.[5]

Principle: This is a solid-phase binding assay where recombinant CD74 is immobilized, and the binding of biotinylated MIF is detected. An inhibitor will reduce the amount of bound MIF.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Coating Buffer: Phosphate-buffered saline (PBS), pH 7.4.

-

Blocking Buffer: A suitable blocking agent such as Superblock or bovine serum albumin (BSA) in PBS.

-

Recombinant Proteins: Recombinant MIF receptor ectodomain (sCD74) and biotinylated human MIF.

-

Detection Reagent: Streptavidin-conjugated alkaline phosphatase.

-

Substrate: p-nitrophenyl phosphate (pNPP).

-

-

Assay Procedure (96-well plate format):

-

Coat the wells of a 96-well plate with sCD74 in coating buffer and incubate overnight at 4°C.

-

Wash the wells multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Block the wells with blocking buffer for at least 2 hours at room temperature.

-

In a separate plate, pre-incubate the biotinylated MIF with serial dilutions of this compound (or DMSO for control) for 30 minutes at room temperature.

-

Wash the sCD74-coated plate and add the MIF/inhibitor mixtures to the wells. Incubate overnight at 4°C.

-

Wash the wells thoroughly to remove unbound MIF.

-

Add streptavidin-conjugated alkaline phosphatase and incubate for 1 hour at room temperature.

-

Wash the wells again and add the pNPP substrate.

-

Measure the absorbance at 405 nm.

-

-

Data Analysis:

-

Calculate the percent inhibition of binding for each inhibitor concentration.

-

Determine the IC₅₀ value by plotting percent inhibition against inhibitor concentration.

-

Caption: Workflow for evaluating MIF inhibitory activity.

Conclusion and Future Directions

This compound represents a molecule of interest at the intersection of synthetic chemistry and drug discovery. Its β-dicarbonyl structure positions it as a potential inhibitor of enzymes, with Macrophage Migration Inhibitory Factor being a particularly relevant and high-value target. While direct experimental evidence for its biological activity is currently lacking in public literature, the foundational knowledge of MIF biology and the established protocols for inhibitor characterization provide a clear path forward for its investigation.

Future research should focus on the definitive synthesis and full spectroscopic characterization of this compound. Subsequent evaluation using the detailed biochemical assays described herein will be crucial to ascertain its potency as a MIF inhibitor. Should it demonstrate significant activity, further studies, including cell-based assays to assess its impact on MIF-mediated inflammation and proliferation, would be warranted. Such a systematic approach will clarify the therapeutic potential of this compound and contribute to the broader effort of developing novel small molecule therapeutics for inflammatory diseases and cancer.

References

-

Discovery of Human Macrophage Migration Inhibitory Factor (MIF)-CD74 Antagonists via Virtual Screening. (n.d.). PubMed Central. Retrieved from [Link]

-

Discovery of novel MIF inhibitors that attenuate microglial inflammatory activation by structures-based virtual screening and in vitro bioassays. (n.d.). PubMed Central. Retrieved from [Link]

-

FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b). (n.d.). ResearchGate. Retrieved from [Link]

-

1H and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Small molecule inhibitors of macrophage migration inhibitory factor (MIF) as emerging class of therapeutics for immune disorders. (n.d.). PubMed Central. Retrieved from [Link]

-

Synthesis, spectral characterisation, biocidal investigation, in-silico and molecular docking studies of 4-[(2-chloro-4-methylphenyl)carbamoyl]butanoic acid derived triorganotin(IV) compounds. (2023). PubMed. Retrieved from [Link]

-

Claisen condensation. (n.d.). Wikipedia. Retrieved from [Link]

-

Macrophage migration inhibitory factor and the discovery of tautomerase inhibitors. (n.d.). PubMed. Retrieved from [Link]

-

Keto-enol tautomerism in the development of new drugs. (n.d.). Frontiers. Retrieved from [Link]

-

Synthesis of β-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

MIF Signal Transduction Initiated by Binding to CD74. (n.d.). PubMed Central. Retrieved from [Link]

-

Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. (n.d.). RSC Publishing. Retrieved from [Link]

-

Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023). MDPI. Retrieved from [Link]

-

A selective small-molecule inhibitor of macrophage migration inhibitory factor-2 (MIF-2), a MIF cytokine superfamily member, inhibits MIF-2 biological activity. (n.d.). NIH. Retrieved from [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved from [Link]

-

Design, synthesis, and structure-activity relationship studies of a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines: insights into structural features contributing to dopamine D3 versus D2 receptor subtype selectivity. (2014). PubMed. Retrieved from [Link]

-

21.9: The Claisen Condensation Reactions of Esters. (2019). Chemistry LibreTexts. Retrieved from [Link]

-

Protocol for purification and enzymatic characterization of members of the human macrophage migration inhibitory factor superfamily. (2023). PubMed Central. Retrieved from [Link]

-

Structure-activity relationship and enzyme kinetic studies on 4-aryl-1H-1,2,3-triazoles as indoleamine 2,3-dioxygenase (IDO) inhibitors. (2011). PubMed. Retrieved from [Link]

-

Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. (n.d.). NIH. Retrieved from [Link]

-

Design, Synthesis, and Biological Evaluation of. (n.d.). Amanote Research. Retrieved from [Link]

-

Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. (2016). PubMed. Retrieved from [Link]

-

Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia. (n.d.). ResearchGate. Retrieved from [Link]

-

Structure-activity relationships of 2-arylquinazolin-4-ones as highly selective and potent inhibitors of the tankyrases. (2016). University of Northampton's Research Explorer. Retrieved from [Link]

-

Discovery of novel inhibitors targeting the macrophage migration inhibitory factor via structure-based virtual screening and bioassays. (2014). PubMed. Retrieved from [Link]

-

Discovery of Pharmacologic MIF Antagonists by Structure-Based Molecular Design. (n.d.). ACR Meeting Abstracts. Retrieved from [Link]

-

Macrophage migration inhibitory factor tautomerase inhibitors as potential novel anti-inflammatory agents: current developments. (n.d.). PubMed. Retrieved from [Link]

-

22.1: Keto-Enol Tautomerism. (2023). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. Discovery of novel inhibitors targeting the macrophage migration inhibitory factor via structure-based virtual screening and bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Macrophage migration inhibitory factor and the discovery of tautomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small molecule inhibitors of macrophage migration inhibitory factor (MIF) as emerging class of therapeutics for immune disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of novel MIF inhibitors that attenuate microglial inflammatory activation by structures-based virtual screening and in vitro bioassays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Human Macrophage Migration Inhibitory Factor (MIF)-CD74 Antagonists via Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MIF Signal Transduction Initiated by Binding to CD74 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A selective small-molecule inhibitor of macrophage migration inhibitory factor-2 (MIF-2), a MIF cytokine superfamily member, inhibits MIF-2 biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scbt.com [scbt.com]

- 11. scienceopen.com [scienceopen.com]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential of Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate: A Technical Guide for Preclinical Investigation

Foreword: The Quest for Novel Therapeutic Modulators

In the landscape of modern drug discovery, the identification and characterization of novel small molecules with therapeutic potential is a paramount endeavor. This guide is dedicated to the scientific exploration of Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate, a compound of interest due to its structural features that suggest significant, yet uncharacterized, biological activity. For researchers, scientists, and drug development professionals, this document serves as a comprehensive technical roadmap for investigating the core biological functions of this molecule, with a primary focus on its potential as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme implicated in a spectrum of human diseases.

Introduction to this compound: A Candidate for Scrutiny

This compound, with the CAS Number 345617-18-7, is an organic compound featuring a distinct aryl β-diketo acid methyl ester moiety.[1][2] While direct biological data on this specific molecule is scarce in public literature, its chemical architecture provides a compelling basis for hypothesizing its interaction with specific biological targets. The presence of the β-diketo acid functional group is of particular significance, as this motif is a known pharmacophore in a variety of biologically active compounds, including those with antibacterial and antiviral properties.[3][4][5][6][7]

The structure of this compound is characterized by a nitrophenyl ring connected to a four-carbon chain containing two carbonyl groups, a classic β-diketone system.[8][9][10] Such molecules can exist in a tautomeric equilibrium between the diketo and enol forms, a property that can significantly influence their biological activity and interaction with protein targets.[8][9][10][11][12]

The Scientific Rationale: Targeting the Kynurenine Pathway through IDO1 Inhibition

Our primary hypothesis is that this compound acts as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism, converting L-tryptophan to N-formylkynurenine.[13][14][15]

The Critical Role of IDO1 in Health and Disease

The kynurenine pathway is a major route of tryptophan catabolism and its metabolites are involved in numerous physiological and pathological processes.[13][16][17] Dysregulation of this pathway is implicated in a wide range of diseases, including:

-

Cancer: Upregulation of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine metabolites. This suppresses the proliferation and activity of effector T cells, promoting immune tolerance and allowing tumors to evade immune destruction.[18]

-

Neurodegenerative Disorders: Imbalances in kynurenine pathway metabolites, some of which are neuroactive, have been linked to conditions such as Alzheimer's, Huntington's, and Parkinson's disease.[13][19]

-

Chronic Inflammatory and Autoimmune Diseases: The immunomodulatory functions of the kynurenine pathway are often dysregulated in chronic inflammatory and autoimmune conditions.[17][20]

Given its central role in immune suppression, IDO1 has emerged as a high-priority target for therapeutic intervention, particularly in the field of immuno-oncology.[14][18][][22]

Structural Analogy to Known IDO1 Inhibitors

The aryl β-diketo acid scaffold present in this compound is a key structural feature found in a class of known IDO1 inhibitors.[4][5] These inhibitors typically interact with the heme cofactor and key amino acid residues within the active site of the IDO1 enzyme.[23][24][25] The nitrophenyl group of the query molecule can potentially engage in various interactions within the enzyme's binding pocket, contributing to its inhibitory activity.

A Step-by-Step Guide to Investigating Biological Activity

This section provides a detailed framework for the preclinical evaluation of this compound, focusing on the validation of its hypothesized IDO1 inhibitory activity.

In Vitro Enzymatic Assay for IDO1 Inhibition

The initial step is to determine if the compound directly inhibits IDO1 enzyme activity in a cell-free system. This can be achieved using a well-established absorbance-based or fluorescence-based assay.[26][27]

Workflow for In Vitro IDO1 Inhibition Assay

Caption: Workflow for the in vitro IDO1 enzymatic inhibition assay.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound to determine a dose-response curve.

-

Prepare a reaction buffer containing potassium phosphate, L-tryptophan, methylene blue, ascorbic acid, and catalase.[26]

-

Reconstitute recombinant human IDO1 enzyme according to the manufacturer's instructions.

-

-

Assay Procedure:

-

In a 96-well plate, add the reaction buffer to each well.

-

Add the test compound, a known IDO1 inhibitor (positive control), or vehicle (negative control) to the respective wells.

-

Initiate the reaction by adding the recombinant IDO1 enzyme.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding trichloroacetic acid.

-

Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[26]

-

-

Detection and Data Analysis:

-

Add p-dimethylaminobenzaldehyde (p-DMAB) reagent to each well, which reacts with kynurenine to produce a colored product.

-

Measure the absorbance at 480 nm using a microplate reader.

-

Calculate the percentage of IDO1 inhibition for each concentration of the test compound.

-

Determine the half-maximal inhibitory concentration (IC50) value by fitting the dose-response data to a suitable model.

-

Expected Outcome: A potent IDO1 inhibitor will exhibit a low IC50 value, indicating that a low concentration of the compound is required to inhibit 50% of the enzyme's activity.

Cell-Based Assay for IDO1 Activity

To assess the compound's activity in a more physiologically relevant context, a cell-based assay is essential.[28] This assay measures the ability of the compound to inhibit IDO1 activity within intact cells. Human cancer cell lines that can be induced to express high levels of IDO1, such as HeLa or SK-OV-3 cells, are commonly used.[26][29][30]

Workflow for Cell-Based IDO1 Activity Assay

Caption: Workflow for the cell-based IDO1 activity assay.

Detailed Protocol:

-

Cell Culture and IDO1 Induction:

-

Culture HeLa or SK-OV-3 cells in appropriate media.

-

Seed the cells into a 96-well plate and allow them to adhere overnight.

-

Induce IDO1 expression by treating the cells with interferon-gamma (IFN-γ) for 24-48 hours.[26]

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture media.

-

Remove the IFN-γ containing media and add the media containing the test compound or controls.

-

Incubate the cells for an additional 24-48 hours.

-

-

Kynurenine Measurement:

-

Collect the cell culture supernatant.

-

Measure the concentration of kynurenine in the supernatant. This can be done using the same p-DMAB colorimetric method described for the in vitro assay or, for higher sensitivity and specificity, by high-performance liquid chromatography (HPLC).[31]

-

-

Cytotoxicity Assessment:

-

Concurrently, assess the cytotoxicity of the compound on the cells using a standard assay such as MTT or LDH to ensure that the observed reduction in kynurenine is due to IDO1 inhibition and not cell death.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of kynurenine production at each compound concentration.

-

Determine the cellular IC50 value.

-

Expected Outcome: A successful candidate will show potent inhibition of kynurenine production in the cell-based assay with minimal cytotoxicity.

Preliminary Pharmacokinetic Profiling

Following the confirmation of in vitro and cellular activity, a preliminary assessment of the compound's pharmacokinetic (PK) properties is a critical next step.[32] This provides an early indication of the compound's potential for in vivo efficacy. Machine learning models can be initially employed to predict the PK profile based on the chemical structure.[33][34]

Key PK Parameters to Evaluate:

| Parameter | Description | Importance |

| Solubility | The ability of the compound to dissolve in a solvent. | Crucial for absorption and formulation. |

| Permeability | The ability of the compound to cross biological membranes. | Essential for oral bioavailability and reaching the target site. |

| Metabolic Stability | The susceptibility of the compound to metabolism by liver enzymes. | Determines the compound's half-life in the body. |

| Plasma Protein Binding | The extent to which the compound binds to proteins in the blood. | Only the unbound fraction is pharmacologically active. |

Experimental Approaches:

-

Solubility: Can be determined using thermodynamic or kinetic solubility assays.

-

Permeability: Can be assessed using in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers.

-

Metabolic Stability: Can be evaluated by incubating the compound with liver microsomes or hepatocytes and measuring its disappearance over time.

-

Plasma Protein Binding: Can be measured using techniques such as equilibrium dialysis or ultrafiltration.

A favorable PK profile would be characterized by good solubility and permeability, moderate to high metabolic stability, and a reasonable level of plasma protein binding. Therapeutic drug monitoring strategies can be considered for compounds with high interindividual variability in their pharmacokinetics.[35][36]

Future Directions and Concluding Remarks

Should this compound demonstrate potent IDO1 inhibitory activity and a favorable preliminary pharmacokinetic profile, further preclinical development would be warranted. This would involve in vivo efficacy studies in relevant animal models of cancer or other IDO1-implicated diseases, followed by comprehensive toxicology and safety pharmacology studies.

References

- Chen, Y., & Guillemin, G. J. (2009). Kynurenine Pathway Metabolites in Humans: Disease and Healthy States. International Journal of Tryptophan Research, 2, 1–19.

- Peng, Y.-H., et al. (2021). High-resolution structures of inhibitor complexes of human indoleamine 2,3-dioxygenase 1 in a new crystal form. Acta Crystallographica Section D: Structural Biology, 77(Pt 1), 108–117.

- (n.d.). Chemical structures of indoleamine 2,3-dioxygenase (IDO1) and...

- Zádori, D., et al. (2021). The kynurenine pathway in chronic diseases: a compensatory mechanism or a driving force? Trends in Molecular Medicine, 27(10), 946–954.

- (n.d.).

- Ruccia, F., et al. (2021). Structure and Plasticity of Indoleamine 2,3-Dioxygenase 1 (IDO1). Journal of Medicinal Chemistry, 64(24), 17651–17673.

- (2023). Tryptophan and Kynurenine Pathway Involved in Immune-Related Diseases. International Journal of Molecular Sciences, 24(9), 7897.

- (2024). Diverse Physiological Roles of Kynurenine Pathway Metabolites: Updated Implications for Health and Disease. International Journal of Molecular Sciences, 25(1), 183.

- Yin, L., et al. (2021). Structural Basis of Inhibitor Selectivity in Human Indoleamine 2,3-Dioxygenase 1 and Tryptophan Dioxygenase. Journal of the American Chemical Society, 143(49), 20858–20870.

- Al-Humaidhi, J. (2018). Design, synthesis and biological evaluation of novel aryldiketo acids with enhanced antibacterial activity against multidrug resistant bacterial strains. University of East Anglia.

- Zhang, T., et al. (2022). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Chemistry, 10, 992226.

- Li, F., et al. (2019). Quantification of IDO1 enzyme activity in normal and malignant tissues. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1871(1), 1–10.

- Pais, G. C. G., et al. (2002). Structure Activity of 3-Aryl-1,3-diketo-Containing Compounds as HIV-1 Integrase Inhibitors 1. Journal of Medicinal Chemistry, 45(15), 3184–3194.

- Cara, A., et al. (2008). Novel Quinolinonyl Diketo Acid Derivatives as HIV-1 Integrase Inhibitors: Design, Synthesis, and Biological Activities. Journal of Medicinal Chemistry, 51(18), 5547–5551.

- (n.d.). Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity (MAK356). Sigma-Aldrich.

- Hansen, P. E., et al. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 26(22), 7037.

- Hansen, P. E. (2023). Tautomerism of β-Diketones and β-Thioxoketones. Molecules, 28(3), 1332.

- (2021). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. ScienceOpen.

- S, S., et al. (2021). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. CPT: Pharmacometrics & Systems Pharmacology, 10(11), 1366–1376.

- Klemba, A., et al. (2022). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Scientific Reports, 12(1), 1083.

- (n.d.). ab235936 Indoleamine 2,3- Dioxygenase 1 (IDO1) Activity Assay Kit. Abcam.

- (2022). Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy. International Journal of Molecular Sciences, 23(19), 11883.

- Pais, G. C., et al. (2002). Structure activity of 3-aryl-1,3-diketo-containing compounds as HIV-1 integrase inhibitors. Journal of Medicinal Chemistry, 45(15), 3184–3194.

- Smeyers, Y. G., et al. (1998). Keto-enol tautomerism in linear and cyclic β-diketones: A DFT study in vacuo and in solution. Journal of Molecular Structure: THEOCHEM, 431(1-2), 113–122.

- Peterson, J. H., et al. (2018). Immune-modulating enzyme indoleamine 2,3-dioxygenase is effectively inhibited by targeting its apo-form. Proceedings of the National Academy of Sciences, 115(13), 3249–3254.

- (n.d.). IDO1 Activity Assay Kit (Cell-Based).

- (n.d.). IDO1 inhibitory activity and cytotoxicity of flavonoids (4–6) were...

- de Weger, V. A., et al. (2021). Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age matter? British Journal of Clinical Pharmacology, 87(5), 2331–2341.

- van der Heijden, J., et al. (2020). Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. Clinical Pharmacology & Therapeutics, 108(3), 494–505.

- (n.d.). IDO1 Cell-Based Assay Kit. BPS Bioscience.

- Jang, G. R., et al. (2001). Pharmacokinetics and its role in small molecule drug discovery research. Medicinal Research Reviews, 21(5), 382–396.

- (n.d.). Identification of a Novel Pseudo‐Natural Product Type IV IDO1 Inhibitor Chemotype.

- (n.d.). This compound.

- (n.d.). Methyl 4-(3-nitrophenyl)

- (2022). β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR. Nanalysis.

- Kumar, A., et al. (2019). Synthesis and mechanistic studies of diketo acids and their bioisosteres as potential antibacterial agents. Bioorganic & Medicinal Chemistry, 27(3), 447–460.

- (2004). Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. Journal of Fluorine Chemistry, 125(11), 1635–1641.

- (n.d.). Synthesis of Methyl 2-[(3-Nitrophenyl)

- (2022). Recently Disclosed IDO1 Inhibitors. BOC Sciences.

- (n.d.). Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling. The Royal Society of Chemistry.

- (2019).

- (2021). Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy.

- (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 26(23), 7273.

- (n.d.). IDO1 inhibitors in clinical trials.

- (n.d.). Methyl 4-(4-nitrophenyl)

- (2023).

Sources

- 1. matrixscientific.com [matrixscientific.com]

- 2. This compound, CasNo.345617-18-7 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 3. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Novel Quinolinonyl Diketo Acid Derivatives as HIV-1 Integrase Inhibitors: Design, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure activity of 3-aryl-1,3-diketo-containing compounds as HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and mechanistic studies of diketo acids and their bioisosteres as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR — Nanalysis [nanalysis.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Kynurenine Pathway Metabolites in Humans: Disease and Healthy States - PMC [pmc.ncbi.nlm.nih.gov]

- 14. High-resolution structures of inhibitor complexes of human indoleamine 2,3-dioxygenase 1 in a new crystal form - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Kynurenine pathway - Wikipedia [en.wikipedia.org]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. The kynurenine pathway in chronic diseases: a compensatory mechanism or a driving force? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Structural Basis of Inhibitor Selectivity in Human Indoleamine 2,3-Dioxygenase 1 and Tryptophan Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Frontiers | Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources [frontiersin.org]

- 26. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity Assay Kit | Abcam [abcam.com]

- 28. bpsbioscience.com [bpsbioscience.com]

- 29. pnas.org [pnas.org]

- 30. researchgate.net [researchgate.net]

- 31. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Pharmacokinetics and its role in small molecule drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. scienceopen.com [scienceopen.com]

- 34. researchgate.net [researchgate.net]

- 35. Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age matter? - PMC [pmc.ncbi.nlm.nih.gov]

- 36. research-portal.uu.nl [research-portal.uu.nl]

Discovery and history of "Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate"

An In-Depth Technical Guide to Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate: Synthesis, Characterization, and Potential Applications

Abstract

This compound is a specialized β-keto ester with potential applications in medicinal chemistry and organic synthesis. While specific historical data on its discovery is not extensively documented in publicly available literature, its molecular architecture suggests a synthesis rooted in fundamental organic reactions. This guide provides a comprehensive overview of a plausible synthetic route, detailed experimental protocols, characterization data, and a discussion of its potential utility for researchers, scientists, and professionals in drug development. The synthesis of β-keto esters is a well-established field, with the Claisen condensation, first reported by Rainer Ludwig Claisen in 1887, being a cornerstone reaction.[1] This guide will leverage this historical context to present a scientifically sound approach to the synthesis and understanding of the title compound.

Introduction to this compound

This compound, with the chemical formula C₁₁H₉NO₆ and a molecular weight of 251.19 g/mol , belongs to the class of β-keto esters.[2][3] These compounds are characterized by a ketone functional group at the β-position relative to the ester group. This arrangement imparts unique chemical reactivity, making them valuable intermediates in organic synthesis. The presence of a nitrophenyl group suggests its potential as a precursor for various pharmaceutical compounds, as the nitro group can be readily transformed into other functional groups.

While the specific discovery and detailed history of this compound are not well-documented, its synthesis can be logically deduced from the principles of the Claisen condensation.

Historical Context: The Claisen Condensation

The primary method for synthesizing β-keto esters is the Claisen condensation, a carbon-carbon bond-forming reaction between two ester molecules in the presence of a strong base.[1][4] This reaction, discovered by Rainer Ludwig Claisen, has become a fundamental tool in organic synthesis.[1] The driving force of the reaction is the formation of a highly stabilized enolate ion of the resulting β-keto ester.[4][5]

For the synthesis of a compound like this compound, a "crossed" or "mixed" Claisen condensation is necessary.[5] This variation involves two different esters, one of which must be non-enolizable (lacking α-hydrogens) to prevent a mixture of products.[5]

Proposed Synthesis: A Crossed Claisen Condensation Approach

A chemically sound and efficient method for the synthesis of this compound is the crossed Claisen condensation between methyl 3-nitrobenzoate (non-enolizable) and methyl pyruvate (enolizable).

Reaction Scheme:

Caption: Step-wise mechanism of the crossed Claisen condensation.

Detailed Experimental Protocol

The following is a plausible, self-validating experimental protocol for the synthesis of this compound.

Materials:

-

Methyl 3-nitrobenzoate

-

Methyl pyruvate

-

Sodium methoxide (NaOMe)

-

Anhydrous Methanol (MeOH)

-

Hydrochloric acid (HCl), 1M

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A dry, 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere is charged with anhydrous methanol (100 mL).

-

Base Addition: Sodium methoxide (1.2 equivalents) is carefully added to the methanol and stirred until fully dissolved.

-

Reagent Addition: A mixture of methyl 3-nitrobenzoate (1.0 equivalent) and methyl pyruvate (1.1 equivalents) is added dropwise to the stirred solution at room temperature.

-

Reaction: The reaction mixture is heated to reflux and maintained for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After completion, the reaction mixture is cooled to 0°C in an ice bath. The reaction is quenched by the slow addition of 1M HCl until the pH is neutral.

-

Extraction: The mixture is transferred to a separatory funnel, and the product is extracted with diethyl ether (3 x 50 mL).

-

Washing: The combined organic layers are washed with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Characterization Data

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons of the 3-nitrophenyl group, the methylene protons, and the methyl ester protons. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ketone and ester, the aromatic carbons, the methylene carbon, and the methyl carbon. |

| FT-IR (cm⁻¹) | Strong absorptions for the C=O stretching of the ester and ketone, C-O stretching, and N-O stretching of the nitro group. |

| Mass Spec (m/z) | A molecular ion peak corresponding to the molecular weight of the compound (251.19). |

Potential Applications in Drug Development and Research

While specific biological activities of this compound are not extensively reported, the β-keto ester moiety is a key pharmacophore in various bioactive molecules. [6][7][8]

-

Enzyme Inhibition: α-ketoesters and related compounds have been investigated as inhibitors of enzymes such as serine proteases and Mycobacterium tuberculosis antigen 85C. [6][7][9]The electrophilic nature of the dicarbonyl system can allow for covalent interactions with active site residues of target enzymes. [6][7]* Antibacterial Agents: β-keto esters have been explored for their potential as antibacterial agents, with some showing activity against both Gram-positive and Gram-negative bacteria. [10]* Synthetic Intermediate: The compound can serve as a versatile building block in the synthesis of more complex molecules. The dicarbonyl functionality allows for a variety of subsequent chemical transformations.

Conclusion

This compound represents an interesting synthetic target within the broader class of β-keto esters. While its specific history is not well-defined, its synthesis can be reliably achieved through a crossed Claisen condensation. The detailed protocol and characterization data provided in this guide offer a solid foundation for researchers interested in synthesizing and exploring the potential applications of this compound. The established biological relevance of the β-keto ester scaffold suggests that this compound could be a valuable tool in medicinal chemistry and drug discovery efforts.

References

- JoVE. (2025, May 22).

- Boucau, J., et al. (2009). Design, synthesis and biological evaluation of sugar-derived esters, α-ketoesters and α-ketoamides as inhibitors for Mycobacterium tuberculosis antigen 85C. Molecular BioSystems.

- Organic Chemistry Portal.

- Boucau, J., et al. (2009). Design, synthesis and biological evaluation of sugar-derived esters, alpha-ketoesters and alpha-ketoamides as inhibitors for Mycobacterium tuberculosis antigen 85C. PubMed.

- University of Calgary.

- Boucau, J., et al. (2009). Design, synthesis and biological evaluation of sugar-derived esters, α-ketoesters and α-ketoamides as inhibitors for Mycobacterium tuberculosisantigen85C. Molecular Omics.

- JoVE. (2023, April 30).

- Wikipedia.

- ResearchGate. Synthesis of ??-Keto Esters and Amides via Oxidative Cleavage of Cyanoketophosphoranes by Dimethyldioxirane.

- MDPI. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity.

- BIOFOUNT. 345617-18-7|Methyl 4-(3-Nitrophenyl)

- cas号查询. 345617-18-7_CAS号:345617-18-7_Methyl 4-(3....

Sources

- 1. Claisen condensation - Wikipedia [en.wikipedia.org]

- 2. 345617-18-7|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 3. 345617-18-7_CAS号:345617-18-7_this compound - 化源网 [chemsrc.com]

- 4. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]

- 5. Claisen Condensation [organic-chemistry.org]

- 6. Design, synthesis and biological evaluation of sugar-derived esters, α-ketoesters and α-ketoamides as inhibitors for Mycobacterium tuberculosis antigen 85C - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 7. Design, synthesis and biological evaluation of sugar-derived esters, alpha-ketoesters and alpha-ketoamides as inhibitors for Mycobacterium tuberculosis antigen 85C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Navigating the Procurement and Quality Control of Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate: A Technical Guide for Researchers

Introduction: The Significance of Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate in Research and Development

This compound, a specialized β-keto ester, is a molecule of increasing interest within the scientific community, particularly in the realms of pharmaceutical and chemical synthesis. Its distinct structural features, notably the presence of a nitro-substituted phenyl ring and a 1,3-dicarbonyl moiety, render it a versatile building block for the synthesis of more complex molecules. The nitro group can serve as a precursor for an amino group, opening pathways to a variety of heterocyclic compounds, while the dioxobutanoate portion offers multiple reactive sites for carbon-carbon bond formation.

This guide provides an in-depth analysis of the sourcing and purity assessment of this compound, offering a crucial resource for researchers, scientists, and drug development professionals. Ensuring the quality and purity of starting materials is a cornerstone of reproducible and reliable scientific outcomes. This document will navigate the landscape of commercial suppliers, delve into the critical aspects of purity evaluation, and provide actionable protocols for in-house quality control.

Sourcing and Purity Landscape: A Comparative Analysis of Commercial Suppliers

The procurement of specialty chemicals like this compound requires careful consideration of supplier reputation, available purity data, and batch-to-batch consistency. While a comprehensive, standardized purity specification across all vendors is not always readily available, researchers can make informed decisions based on the information provided in catalogues and technical data sheets.

It is imperative for researchers to request a Certificate of Analysis (CoA) for each specific lot purchased. This document provides critical, batch-specific information on purity and the analytical methods used for its determination.

Table 1: Comparison of Select Suppliers for this compound

| Supplier | CAS Number | Reported Purity | Molecular Formula | Molecular Weight | Additional Information |

| Henan Coreychem Co., Ltd.[1] | 345617-18-7 | 85.0-99.8%[1] | C₁₁H₉NO₆ | 251.19 g/mol | Offers custom synthesis and scale-up production. |

| Matrix Scientific[2] | 345617-18-7 | Not explicitly stated; Melting point: 111-113°C[2] | C₁₁H₉NO₆ | 251.20 g/mol | Provides hazard and safety information. |

Note: The purity range provided by some suppliers can be broad. It is highly recommended to contact the supplier directly for more specific purity data for the current batch or to request a sample for in-house analysis before committing to a large-scale purchase. The lack of readily available, detailed purity specifications from many vendors underscores the importance of robust internal quality control measures.

Ensuring Scientific Integrity: A Guide to Quality Control and Purity Analysis

Given the variability in supplier-provided data, establishing a rigorous in-house quality control protocol is paramount. The primary techniques for assessing the purity of β-keto esters like this compound are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a powerful technique for separating the target compound from any impurities. A well-developed HPLC method can provide quantitative data on the purity of the sample.

Experimental Protocol: A General Reverse-Phase HPLC Method

This protocol provides a starting point for the development of a specific HPLC method for this compound. Optimization of the mobile phase composition, gradient, and column chemistry may be required to achieve the best separation.

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good initial choice due to the non-polar nature of the analyte.

-

Mobile Phase: A gradient elution is often necessary for complex samples.

-

Solvent A: Water with 0.1% formic acid or trifluoroacetic acid (for improved peak shape).

-

Solvent B: Acetonitrile or methanol.

-

-

Gradient Program (Example):

-

0-2 min: 95% A, 5% B

-

2-20 min: Gradient to 5% A, 95% B

-

20-25 min: Hold at 5% A, 95% B

-

25-26 min: Gradient back to 95% A, 5% B

-

26-30 min: Re-equilibration at 95% A, 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the nitroaromatic chromophore absorbs strongly (e.g., 254 nm or a wavelength determined by a UV scan).

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the sample.

-

Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 0.1 mg/mL.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

Analysis: Inject a known volume (e.g., 10 µL) of the sample and the standard solution. Purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment

NMR spectroscopy is an indispensable tool for confirming the chemical structure of the compound and identifying the presence of impurities. Both ¹H and ¹³C NMR should be employed.

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of a reference standard with a known chemical shift, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ 0.00 ppm).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution).

-

Data Analysis:

-

Structural Confirmation: The chemical shifts, integration values, and coupling patterns of the observed signals should be consistent with the expected structure of this compound.

-

Purity Assessment: The presence of signals that do not correspond to the target molecule or the solvent indicates the presence of impurities. The relative integration of impurity signals compared to the product signals can provide a semi-quantitative estimate of purity.

-

Workflow for Supplier Validation and In-House Quality Control

The following diagram illustrates a logical workflow for qualifying a new supplier and performing routine quality control on incoming batches of this compound.

Caption: Workflow for supplier validation and quality control.

Conclusion: A Commitment to Quality in Research

The reliability of scientific research is intrinsically linked to the quality of the starting materials. For a specialized reagent like this compound, where comprehensive purity data from suppliers can be limited, the implementation of a robust in-house quality control program is not just recommended, but essential. By combining careful supplier selection with rigorous analytical techniques such as HPLC and NMR, researchers can ensure the integrity of their starting materials, leading to more accurate and reproducible experimental outcomes. This due diligence is a fundamental aspect of upholding the principles of scientific excellence.

References

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrazoles from Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate

Introduction: The Enduring Significance of the Pyrazole Scaffold in Modern Drug Discovery